molecular formula C16H25NO3S B345423 3-tert-butyl-N-cyclopentyl-4-methoxybenzenesulfonamide CAS No. 873578-28-0

3-tert-butyl-N-cyclopentyl-4-methoxybenzenesulfonamide

Cat. No. B345423
CAS RN: 873578-28-0
M. Wt: 311.4g/mol
InChI Key: FONSPBAHDYKIIL-UHFFFAOYSA-N
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Description

3-tert-butyl-N-cyclopentyl-4-methoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CP-544326 and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CP-544326 involves its ability to bind selectively to the mGluR1 receptor, thereby blocking its activation by glutamate. This results in a reduction in the activity of certain neurons in the brain, which has been shown to have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
CP-544326 has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neurotransmitter release, and the modulation of intracellular signaling pathways. These effects have been studied in a variety of animal models, including rats and mice.

Advantages and Limitations for Lab Experiments

The advantages of using CP-544326 in lab experiments include its high selectivity for the mGluR1 receptor, its ability to cross the blood-brain barrier, and its well-characterized mechanism of action. However, limitations include the need for specialized equipment and expertise to synthesize and purify the compound, as well as the potential for off-target effects on other receptors.

Future Directions

For research on CP-544326 include the development of more selective and potent mGluR1 antagonists, the investigation of its potential therapeutic applications in disorders such as schizophrenia and addiction, and the exploration of its effects on other neurotransmitter systems in the brain. Additionally, further studies are needed to fully elucidate the biochemical and physiological effects of this compound and its potential for use in basic and translational research.

Synthesis Methods

The synthesis of CP-544326 involves several steps, including the reaction of tert-butylamine with 4-methoxybenzenesulfonyl chloride, followed by the reaction of the resulting tert-butyl 4-methoxybenzenesulfonate with cyclopentylamine. The final product is obtained through a purification process that involves recrystallization and chromatography.

Scientific Research Applications

CP-544326 has been used in a variety of scientific research applications, including studies on the role of certain neurotransmitters in the brain. This compound has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is involved in the regulation of glutamate signaling in the brain.

properties

IUPAC Name

3-tert-butyl-N-cyclopentyl-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-16(2,3)14-11-13(9-10-15(14)20-4)21(18,19)17-12-7-5-6-8-12/h9-12,17H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONSPBAHDYKIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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